ZYJ-34v Exhibits Superior HDAC1 and HDAC2 Inhibition Compared to the Approved Drug Vorinostat (SAHA)
In a direct head-to-head fluorescence-based enzymatic assay, ZYJ-34v demonstrated superior potency against HDAC1 and HDAC2 compared to SAHA (vorinostat). Specifically, ZYJ-34v inhibited HDAC1 with an IC50 of 37.6 ± 12.1 nM, which is approximately 2-fold more potent than SAHA (IC50 = 75.6 ± 11.1 nM) [1]. For HDAC2, ZYJ-34v's IC50 was 174.8 ± 6.2 nM, compared to SAHA's 256.4 ± 2.1 nM, representing a 1.47-fold improvement [2]. In contrast, ZYJ-34v was less potent against HDAC3 (87.7 ± 11.7 nM vs. 28.4 ± 11.2 nM) and HDAC6 (675 ± 125 nM vs. 118 ± 11.9 nM) relative to SAHA [3].
| Evidence Dimension | Inhibition of HDAC1 (Class I) enzymatic activity |
|---|---|
| Target Compound Data | IC50 = 37.6 ± 12.1 nM |
| Comparator Or Baseline | SAHA (vorinostat) IC50 = 75.6 ± 11.1 nM |
| Quantified Difference | ZYJ-34v is ~2-fold more potent (lower IC50) |
| Conditions | In vitro fluorescence assay using acetylated substrate; replicate (n≥2); 310.15 K |
Why This Matters
This isoform-specific potency shift may translate into a distinct therapeutic window or reduced off-target effects compared to SAHA, a critical consideration for selecting the optimal HDAC inhibitor for a given experimental or therapeutic context.
- [1] Zhang Y, et al. Chem Biol Drug Des. 2013;82(2):125-30. Table 1. View Source
- [2] Zhang Y, et al. Chem Biol Drug Des. 2013;82(2):125-30. Table 1. View Source
- [3] Zhang Y, et al. Chem Biol Drug Des. 2013;82(2):125-30. Table 1. View Source
